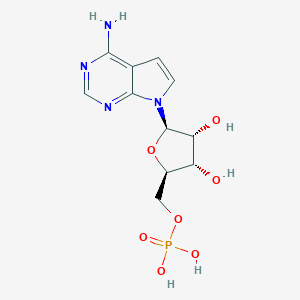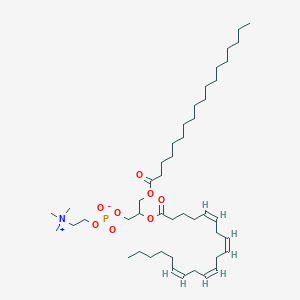
1-Stearoyl-2-arachidonylphosphatidylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Stearoyl-2-arachidonylphosphatidylcholine (SAPC) is a phospholipid molecule that is found in cell membranes. It is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and a choline molecule. SAPC is a type of phosphatidylcholine, which is a major component of biological membranes. It is an important molecule in cell signaling and lipid metabolism.
Mecanismo De Acción
1-Stearoyl-2-arachidonylphosphatidylcholine exerts its biological effects through several mechanisms. It is involved in cell signaling pathways, lipid metabolism, and membrane structure and function. 1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to modulate the activity of enzymes involved in lipid metabolism, such as phospholipase A2 and cyclooxygenase. It also has an important role in the regulation of membrane fluidity and permeability.
Efectos Bioquímicos Y Fisiológicos
1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death. 1-Stearoyl-2-arachidonylphosphatidylcholine has also been shown to improve lipid metabolism, reduce cholesterol levels, and improve insulin sensitivity. Additionally, 1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Stearoyl-2-arachidonylphosphatidylcholine has several advantages for use in laboratory experiments. It is a natural molecule that is found in biological membranes, making it a relevant model for studying membrane structure and function. Additionally, 1-Stearoyl-2-arachidonylphosphatidylcholine is readily available and can be synthesized using enzymatic or chemical methods. However, 1-Stearoyl-2-arachidonylphosphatidylcholine has some limitations for use in laboratory experiments. It is a complex molecule that can be difficult to work with, and its effects can be influenced by other molecules in the system.
Direcciones Futuras
There are several future directions for research on 1-Stearoyl-2-arachidonylphosphatidylcholine. One area of interest is its potential role in the prevention and treatment of cardiovascular disease. 1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to reduce cholesterol levels and improve lipid metabolism, making it a promising therapeutic target. Another area of interest is its potential role in the prevention and treatment of neurodegenerative diseases. 1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to have neuroprotective effects and to improve cognitive function, making it a potential target for the development of new treatments. Additionally, further research is needed to understand the mechanisms of action of 1-Stearoyl-2-arachidonylphosphatidylcholine and its effects on different cell types and tissues.
Métodos De Síntesis
1-Stearoyl-2-arachidonylphosphatidylcholine can be synthesized through several methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between stearic acid, arachidonic acid, and phosphatidylcholine. Chemical synthesis involves the use of chemical reagents to create the molecule.
Aplicaciones Científicas De Investigación
1-Stearoyl-2-arachidonylphosphatidylcholine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 1-Stearoyl-2-arachidonylphosphatidylcholine has also been studied for its potential role in the prevention and treatment of cardiovascular disease, neurodegenerative diseases, and metabolic disorders.
Propiedades
Número CAS |
18892-74-5 |
|---|---|
Nombre del producto |
1-Stearoyl-2-arachidonylphosphatidylcholine |
Fórmula molecular |
C46H84NO8P |
Peso molecular |
810.1 g/mol |
Nombre IUPAC |
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31- |
Clave InChI |
PSVRFUPOQYJOOZ-MEYQAEQNSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Sinónimos |
1-stearoyl-2-arachidonoyl-sn-glycero-phosphocholine 1-stearoyl-2-arachidonylcholine phosphoglyceride 1-stearoyl-2-arachidonylphosphatidylcholine alpha-stearoyl-beta-arachidonyl-L-phosphatidylcholine ST-AR-phosphatidylcholine stearoylarachidonylphosphatidylcholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



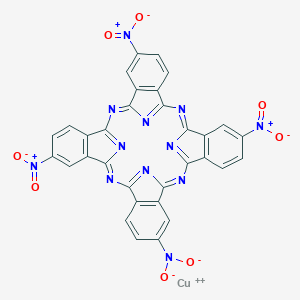
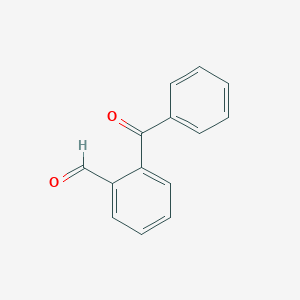
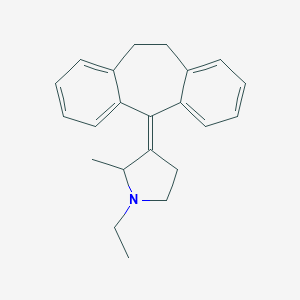
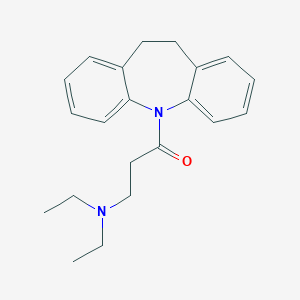
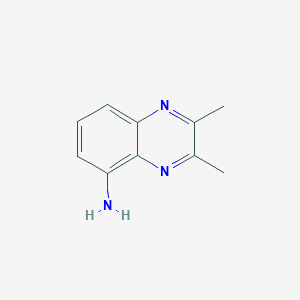

![3-Heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole;iodide](/img/structure/B91365.png)
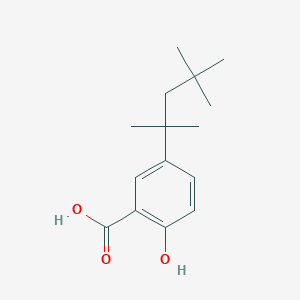
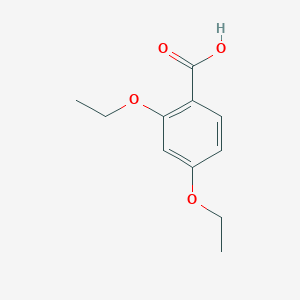
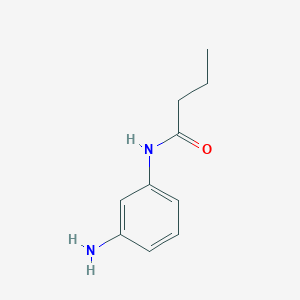
![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)
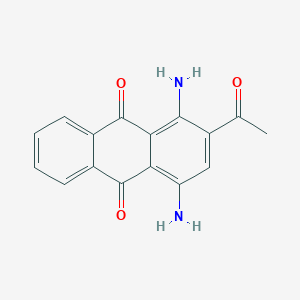
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
